2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a brominated aryl group (4-bromophenyl) and a nitro-substituted benzoyl moiety (3-nitrobenzoyl) at the 1- and 3-positions of the indolizine core, respectively. The bromine atom and nitro group in this compound are electron-withdrawing substituents, which may enhance electrophilic reactivity and influence interactions with biological targets .
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDZVNMUCIMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, with the CAS number 906162-85-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, highlighting its pharmacological relevance.
- Molecular Formula : CHBrNO
- Molecular Weight : 479.3 g/mol
- Structure : The compound features an indolizine core substituted with a bromophenyl group and a nitrobenzoyl moiety, contributing to its diverse biological activities.
Biological Activities
Recent studies have highlighted various biological activities associated with indolizine derivatives, including:
- Antimicrobial Activity : Indolizines have shown effectiveness against a range of pathogens, making them candidates for developing new antibiotics .
- Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties, which can protect cells from oxidative stress .
- Anti-inflammatory Activity : Some indolizine derivatives demonstrate the ability to inhibit inflammatory processes, suggesting potential in treating inflammatory diseases .
- Neuropharmacological Effects : Research indicates that certain indolizines can act as agonists for the α7 nicotinic acetylcholine receptor (nAChR), which is relevant for conditions like schizophrenia .
Synthesis Methods
The synthesis of 2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can be approached through various methods, commonly involving cyclization reactions that form the indolizine framework. The following methods are notable:
- Tschitschibabin Reaction : A classic method for synthesizing indolizines through the reaction of α-bromoketones with hydrazines.
- 1,3-Dipolar Cycloadditions : This method allows for the formation of indolizine derivatives by reacting dipoles with suitable dipolarophiles .
Case Studies
Several studies have investigated the biological activity of similar indolizine compounds:
- Study on Antimicrobial Activity :
- Evaluation of Neuropharmacological Effects :
- Antioxidant and Anti-inflammatory Studies :
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
One of the most significant areas of research for 2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is its potential as an anticancer agent. Preliminary studies indicate that compounds with an indolizine backbone exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth and survival.
- Case Study : A study highlighted the compound's ability to inhibit cell proliferation in breast cancer models, suggesting it could serve as a lead compound for further development into therapeutic agents .
Antimicrobial Properties
Research has also shown that derivatives of indolizine compounds can possess antimicrobial properties. The presence of nitro groups in the structure may enhance activity against bacterial strains, making it a candidate for developing new antibiotics.
- Case Study : In vitro studies demonstrated that related indolizine compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating potential for use in treating infections .
Material Science Applications
Indolizines are also explored for their photophysical properties, making them suitable for applications in materials science, particularly in organic light-emitting diodes (OLEDs) and as fluorescent dyes.
- Photophysical Properties : The compound's ability to absorb light in the visible spectrum and emit fluorescence makes it interesting for dye-sensitized solar cells and other optoelectronic devices .
Data Table: Summary of Applications
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
